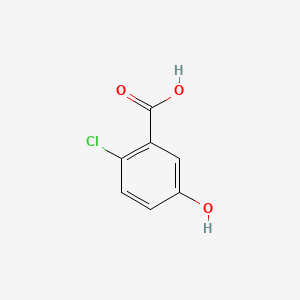
2-Chloro-5-hydroxybenzoic acid
概要
説明
2-Chloro-5-hydroxybenzoic acid is a compound that is structurally related to various chlorinated benzoic acids, which are often used as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 2-Chloro-5-hydroxybenzoic acid, they do provide insights into the chemistry of structurally related compounds, such as 2-Chloro-4-nitrobenzoic acid , 5-Chloro-2-hydroxybenzamide , and 3,5-Dichloro-6-ethyl-2,4-dihydroxybenzoic acid . These compounds are used in various applications, including antiviral treatments, the synthesis of heterocyclic compounds, and as building blocks for drug discovery.
Synthesis Analysis
The synthesis of chlorinated benzoic acids can involve various chemical reactions, including halogenation, nitration, reduction, and carboxylation. For example, the synthesis of 3,5-Dichloro-6-ethyl-2,4-dihydroxybenzoic acid involves a multi-step process starting from ethyl 2-pentenoate and ethyl acetoacetate . Similarly, the synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic acid from 2, 3, 4, 5-trifluorobenzoic acid includes nitration, selective reduction, diazotisation, and chlorination . These methods highlight the versatility and complexity of synthesizing chlorinated benzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of chlorinated benzoic acids is characterized by the presence of halogen atoms, which can significantly influence the molecular conformation and intermolecular interactions. For instance, the structure of 2-chloro-3-phenylbenzoic acid is determined by steric interactions and the formation of a stable carboxyl supramolecular synthon . The presence of halogen bonds, as seen in the molecular salts of 2-Chloro-4-nitrobenzoic acid, plays a vital role in crystal stabilization .
Chemical Reactions Analysis
Chlorinated benzoic acids can participate in various chemical reactions, including the formation of molecular salts and cocrystals, as well as serving as intermediates in the synthesis of heterocyclic compounds. The study of 2-Chloro-4-nitrobenzoic acid demonstrates the occurrence of weak halogen bonds alongside strong hydrogen bonds in the synthesized molecular salts . Additionally, the reactivity of these compounds allows for the construction of diverse libraries of heterocycles, which are important in drug discovery .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoic acids are influenced by the presence of substituents such as halogen atoms and hydroxyl groups. These substituents can affect the vibrational frequencies of the compounds, as observed in the FTIR and FT-Raman spectra of 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid . The intramolecular hydrogen bonding and the resonance effects of the benzene ring are also important factors that determine the properties of these compounds.
科学的研究の応用
Application 1: Nonlinear Optical Materials
- Summary of Application : 2-Chloro-5-hydroxybenzoic acid is used in the creation of a novel co-crystal, Benzamide 5-chloro-2-hydroxybenzoic acid (BA5C), which exhibits third-order nonlinearity. This property makes it valuable in the field of photonics, laser technology, frequency conversion, optoelectronics, color displays, pharmaceutical, optical information processing, and electro-optic switches .
- Methods of Application : The BA5C crystal was grown using a slow evaporation method with ethanol as a solvent . The grown crystal was then characterized using single-crystal X-ray diffraction (SCXRD) studies .
- Results or Outcomes : The BA5C crystal was found to be thermally stable up to 144 °C . It was transparent in the whole visible region with a lower cut-off observed at 345 nm . The nonlinear absorption coefficient, 3rd-order refractive index, and the third-order susceptibility for BA5C crystal were analyzed by Z-scan analysis .
Application 2: Plant Allelochemical
- Summary of Application : 2-Hydroxybenzoic acid (a compound similar to 2-Chloro-5-hydroxybenzoic acid) is known to act as a plant allelochemical, a biochemical released by plants that affects the growth, health, behavior, and population biology of other organisms .
- Methods of Application : The compound is naturally released by plants and can affect other plants in its vicinity .
- Results or Outcomes : The compound can inhibit seed germination and root growth, reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
Application 3: Food Bioactive Ingredient
- Summary of Application : Hydroxybenzoic acids, including 2-Chloro-5-hydroxybenzoic acid, are found in a variety of sources like beverage crops, fruits, and vegetables. They are known for their excellent biochemical and antioxidant capabilities .
- Methods of Application : These compounds are naturally present in various food sources and are consumed as part of the diet .
- Results or Outcomes : Hydroxybenzoic acids are linked to many health benefits due to their dietary health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Application 4: Intermediate for Pharmaceuticals, Dyes, Pesticides
- Summary of Application : 2-Chloro-5-hydroxybenzoic acid is used as an intermediate in the production of pharmaceuticals, dyes, and pesticides .
- Methods of Application : The specific methods of application would depend on the particular pharmaceutical, dye, or pesticide being produced .
- Results or Outcomes : The outcomes would also depend on the specific end product. In general, the use of 2-Chloro-5-hydroxybenzoic acid as an intermediate can help in the synthesis of more complex chemical compounds .
Application 5: Bioremediation
- Summary of Application : Chlorobenzoic acids, including 2-Chloro-5-hydroxybenzoic acid, can be released into the environment from many different sources such as herbicides, insecticides, and pharmaceuticals . These compounds can be degraded by bacteria and fungi, a process known as bioremediation .
- Methods of Application : The specific methods of application would depend on the environmental context and the specific microorganisms involved .
- Results or Outcomes : The result of these metabolic pathways is a mixture of chlorobenzoic acids with different positions and numbers of chlorine atoms on the benzene ring . The accumulation of these compounds in wastewater or soil can lead to the deceleration or inhibition of degradation of substances of which the chlorobenzoic acids are degradation products .
Application 6: Moth-proofing
- Summary of Application : 2-Chloro-5-hydroxybenzoic acid can be used for moth-proofing . This application is particularly relevant in the textile industry, where moth damage can be a significant issue .
- Methods of Application : The specific methods of application would depend on the particular textile and the specific moth species being targeted .
- Results or Outcomes : The use of 2-Chloro-5-hydroxybenzoic acid as a moth-proofing agent can help protect textiles from damage caused by moths .
Safety And Hazards
When handling 2-Chloro-5-hydroxybenzoic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2-chloro-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVCLUZQPSRKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332488 | |
| Record name | 2-Chloro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-hydroxybenzoic acid | |
CAS RN |
56961-30-9 | |
| Record name | 2-Chloro-5-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-5-HYDROXYBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


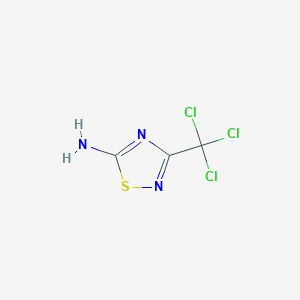
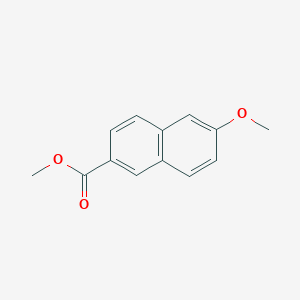
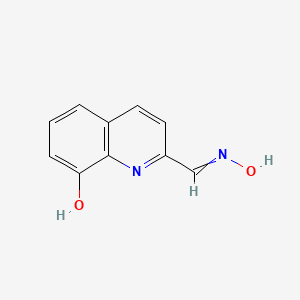





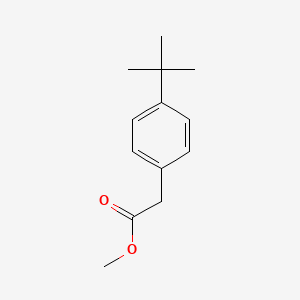
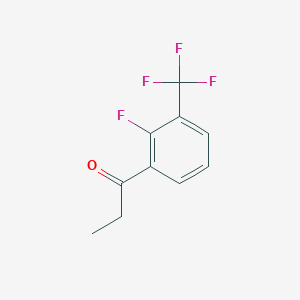
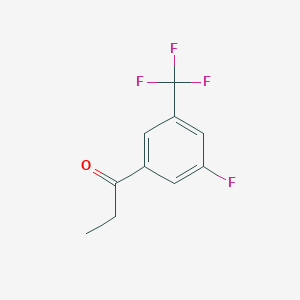


![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)